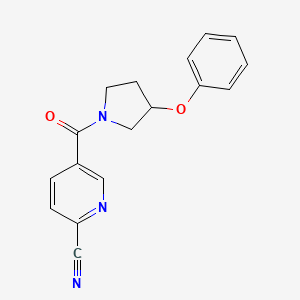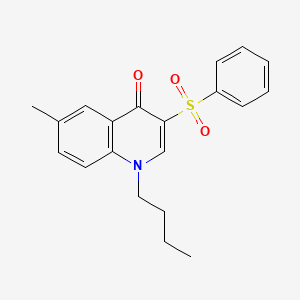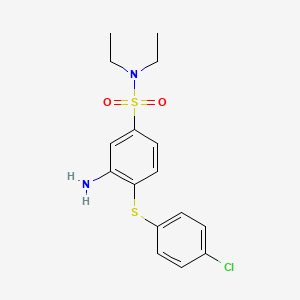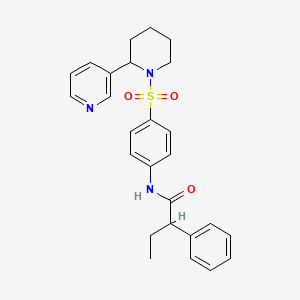
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile, also known as PP2, is a potent and selective inhibitor of Src-family kinases. It has been extensively studied for its potential applications in cancer therapy and other medical fields.
Wirkmechanismus
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile works by inhibiting the activity of Src-family kinases, which are involved in various cellular processes, including cell growth, proliferation, and migration. By inhibiting Src-family kinases, this compound can block the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of Src-family kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and can be obtained in large quantities.
However, this compound also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. This compound can also have off-target effects on other kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties.
This compound may also have potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to determine the efficacy and safety of this compound in these conditions.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective inhibitor of Src-family kinases with potential applications in cancer therapy and other medical fields. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. While this compound has some limitations for lab experiments, it remains a valuable tool for studying the role of Src-family kinases in various cellular processes.
Synthesemethoden
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile can be synthesized by a multistep process starting from 2-cyanopyridine. The first step involves the reaction of 2-cyanopyridine with ethyl bromoacetate to form ethyl 2-cyanopyridine-3-carboxylate. This intermediate is then reacted with sodium hydride and 3-phenoxypropyl bromide to form 3-phenoxypropyl 2-cyanopyridine-3-carboxylate. The final step involves the reaction of this intermediate with oxalyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(3-Phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
In addition to cancer therapy, this compound has also been studied for its potential applications in other medical fields. It has been shown to have anti-inflammatory and neuroprotective effects, and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(3-phenoxypyrrolidine-1-carbonyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-10-14-7-6-13(11-19-14)17(21)20-9-8-16(12-20)22-15-4-2-1-3-5-15/h1-7,11,16H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZSTFPSEXCLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2744406.png)

![3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide](/img/structure/B2744409.png)
![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)
![N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2744411.png)
![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2744414.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate](/img/structure/B2744420.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2744426.png)